3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride
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Overview
Description
3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an adamantane core, a tetrahydropyrimidine ring, and an oxane carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride involves multiple steps, starting with the preparation of the adamantane core The adamantane derivative is then functionalized with a tetrahydropyrimidine ring through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, would be necessary to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydropyrimidine ring can be oxidized to form a ketone.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the adamantane core and the oxane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone derivative, while reduction of the amino groups would produce secondary or tertiary amines.
Scientific Research Applications
3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structure and biological activity.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular functions, making it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Known for its use in energetic materials and characterized by its combination of oxadiazole rings.
3-amino-4-azido-1,2,5-oxadiazole:
4-hydroxy-2-quinolones: Explored for their synthetic versatility and biological activities.
Uniqueness
What sets 3-amino-N-[(3-{[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl}adamantan-1-yl)methyl]oxane-4-carboxamide dihydrochloride apart is its unique combination of structural elements, including the adamantane core and the tetrahydropyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H39Cl2N5O3 |
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Molecular Weight |
492.5 g/mol |
IUPAC Name |
3-amino-N-[[3-[[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]methyl]-1-adamantyl]methyl]oxane-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C22H37N5O3.2ClH/c23-18-10-30-2-1-17(18)19(29)26-12-21-4-14-3-15(5-21)7-22(6-14,11-21)13-27-20-24-8-16(28)9-25-20;;/h14-18,28H,1-13,23H2,(H,26,29)(H2,24,25,27);2*1H |
InChI Key |
QQLQJYIQHREINL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1C(=O)NCC23CC4CC(C2)CC(C4)(C3)CNC5=NCC(CN5)O)N.Cl.Cl |
Origin of Product |
United States |
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